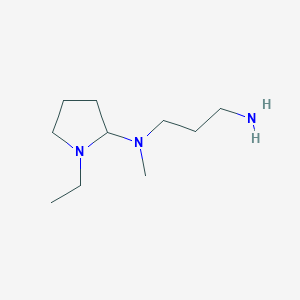

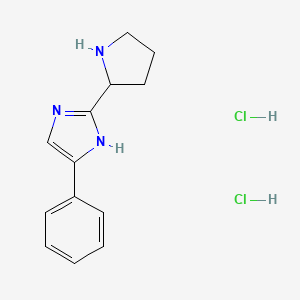

![molecular formula C9H14N2O B1463499 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol CAS No. 1086376-75-1](/img/structure/B1463499.png)

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol

Übersicht

Beschreibung

“6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol” is a chemical compound . It is related to other compounds such as “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” and “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” which have been studied for their properties .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents . The yields of these reactions were reported to be between 58% and 85% .Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, 13C NMR, and LC-MS . The signal of the 2-CH-fragment of the imidazole ring for 5H-imidazo[1,2-a]azepines was registered as a singlet in a narrow range at 7.69–7.77 ppm and practically does not depend on the electronic character of the substituents of the benzene ring in the third position of the core heterocycle .Chemical Reactions Analysis

The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” has a molecular weight of 234.71 .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Research has been conducted on synthesizing novel derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol, which have shown significant antibacterial and antifungal activities. For example, Demchenko et al. (2021) synthesized a series of quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine, showing broad activity spectrum towards various pathogens including Staphylococcus aureus and Escherichia coli, among others. These compounds were characterized by 1H NMR, 13C NMR, and LC-MS, highlighting their potential as antimicrobial agents Demchenko, Lesyk, Yadlovskyi, Zuegg, Elliott, Drapak, Fedchenkova, Suvorova, & Demchenko, 2021.

Antifungal and Antibacterial Properties

Another study by Demchenko et al. (2020) involved the synthesis of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, showcasing their in vitro antimicrobial activity. Among the synthesized compounds, some demonstrated promising activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans. This research adds to the body of knowledge regarding the antimicrobial potential of imidazo[1,2-a]azepine derivatives Demchenko, Lesyk, Zuegg, Elliott, Fedchenkova, Suvorova, & Demchenko, 2020.

Analgesic Properties

Further extending the applicability of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol derivatives, research by Demchenko et al. (2018) focused on synthesizing compounds with potentially analgesic properties. The study synthesized a new series of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives. Initial evaluations suggested these compounds exhibit moderate analgesic effects, providing a basis for further investigation into their therapeutic potential Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018.

Herbicidal Activity

The compound and its derivatives have also been explored for their herbicidal activity. Wang et al. (2006) designed and synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, evaluating their herbicidal activities against rape and barnyard grass. This study not only contributes to agricultural science by providing new avenues for weed management but also showcases the diverse applications of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol derivatives Wang, Liu, Zhu, Zou, Hu, & Yang, 2006.

Safety And Hazards

The safety and hazards of related compounds have been noted. For example, “N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride” has been classified with the signal word “Warning” and hazard statement “H319” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6,12H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOELJKIHLYITCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=C(N2CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

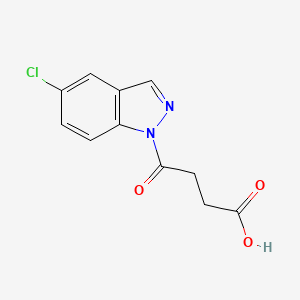

![4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1463416.png)

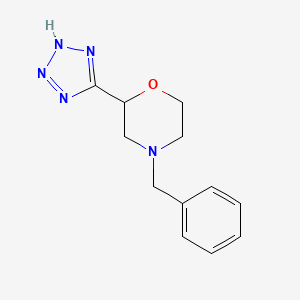

![6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463417.png)

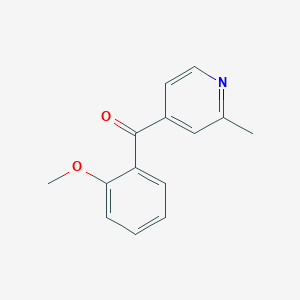

![1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1463418.png)

![Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463422.png)

![2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B1463428.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463433.png)